![molecular formula C15H12N2O B1521613 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile CAS No. 1158124-18-5](/img/structure/B1521613.png)
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile
Overview
Description
6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile (6-[(3-PPE)O]PC) is an organic compound belonging to the pyridine family. It is a colorless solid that is soluble in organic solvents. The compound was first synthesized in the late 1950s and has since been studied for its various applications in scientific research. 6-[(3-PPE)O]PC has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Antiproliferative Activity
This compound has been studied for its potential to inhibit the proliferation of cancer cells. Research indicates that derivatives of 3-cyanopyridines, which include 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , show promising antitumor activity against liver carcinoma cell lines (HEPG2), with some derivatives exhibiting significant potency compared to reference drugs like doxorubicin .
Antimicrobial Properties
Substituted cyanopyridines, such as 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile , have been found to possess antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents .
Anti-inflammatory and Analgesic Effects
The compound’s structure suggests it may have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications .
Antihypertensive Applications
Due to the biological activity of cyanopyridines, there’s potential for 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to be used in the treatment of hypertension, contributing to the development of new cardiovascular drugs .
Antiviral and Antiretroviral Therapy
Pyridine derivatives have shown activity against various viruses, including HIV. This suggests that 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile could be explored as a component of antiviral and antiretroviral therapies .
Antioxidant Properties
The compound may also serve as an antioxidant, helping to protect cells from oxidative stress and potentially being used in treatments for diseases caused by oxidative damage .
Antidiabetic Activity
Research on similar compounds indicates potential antihyperglycemic effects, which could make 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile a candidate for antidiabetic medication research .
Anticancer Drug Development
The pyridine core is a common feature in many anticancer agents. The ability of 6-[(3-Phenylprop-2-en-1-yl)oxy]pyridine-3-carbonitrile to bind with DNA/RNA and form metal complexes suggests it could be valuable in the development of new anticancer drugs .
properties
IUPAC Name |
6-[(E)-3-phenylprop-2-enoxy]pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-14-8-9-15(17-12-14)18-10-4-7-13-5-2-1-3-6-13/h1-9,12H,10H2/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXRUXUYCIUOAG-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=NC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.